猪源的强啡肽 A

描述

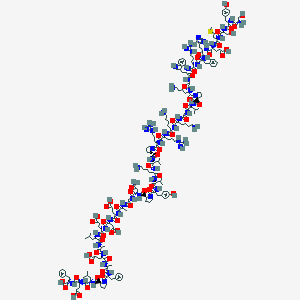

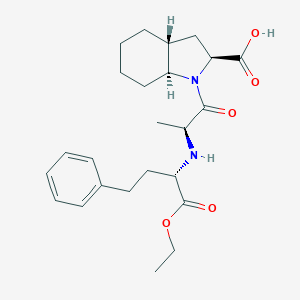

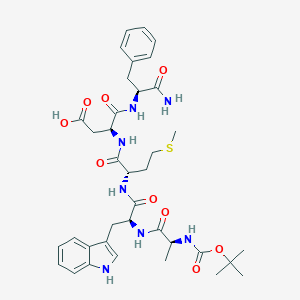

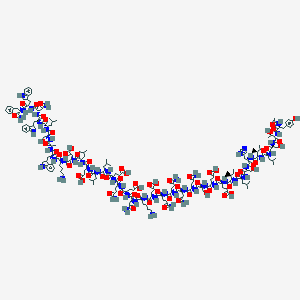

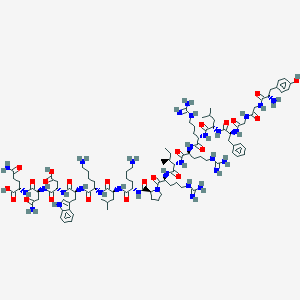

Dynorphin A is an endogenous opioid peptide that activates the κ-opioid receptor . Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys . Dynorphin A1–8 is a truncated form of dynorphin A with the amino acid sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile .

Synthesis Analysis

Dynorphin A is synthesized from the precursor protein prodynorphin . When prodynorphin is cleaved during processing by proprotein convertase 2 (PC2), multiple active peptides are released: dynorphin A, dynorphin B, and α / β-neoendorphin . To restrict the conformational mobility, several cyclic Dyn A- (1-11)NH (2) analogues have been synthesized on solid phase utilizing ring-closing metathesis (RCM) between the side chains of allylglycine (AllGly) residues incorporated in positions 2, 5, and/or 8 .

Molecular Structure Analysis

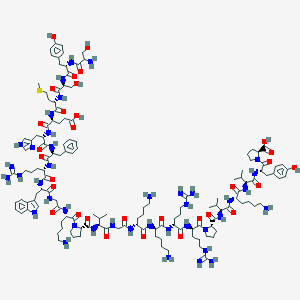

The structure of dynorphin A bound to the κ-opioid receptor has been reported . The structure of the dynorphin (1 –13) peptide (dynorphin) bound to the human kappa opioid receptor (KOR) has been determined by liquid-state NMR spectroscopy .

Chemical Reactions Analysis

Dynorphin A is an agonist at the mu-, kappa-, and delta- opioid receptors; it has the highest binding affinity for the kappa-opioid receptor . The modulation of ASIC1a by Dynorphin A is primarily mediated through electrostatic interactions of basic amino acids in the Dynorphin A N terminus .

Physical And Chemical Properties Analysis

The chemical formula of Dynorphin A is C75H126N24O15 and its molar mass is 1603.95474 . It is an endogenous κ-agonist that is resistant to enzymatic degradation .

科学研究应用

1. 摄食行为和代谢的调节 猪源的强啡肽 A 因其在调节摄食行为和代谢中的作用而被研究。 研究表明,强啡肽通过与κ-阿片受体的相互作用,可以影响代谢过程和食欲控制 .

脑血管系统的血管收缩作用

研究已经探索了强啡肽 A 的血管活性作用,特别是其对脑动脉的强效血管收缩作用,这可能对中风或脑损伤等疾病有影响 .

3. 食品动物生产中的生殖级联控制 外源性强啡肽 A 类似物,如 GnRH 激动剂,已用于食品动物生产中以控制生殖级联和治疗生殖疾病 .

免疫调节作用

强啡肽 A1-17 已被证明具有免疫调节作用,影响免疫细胞中炎症细胞因子的释放和 NF-κB/p65 的核转运 .

在精神疾病中的作用

强啡肽/κ-阿片受体系统,强啡肽 A1-17 与之结合,与各种精神疾病有关,表明这种肽在心理健康治疗中具有潜在的治疗应用 .

镇痛和炎症

强啡肽 A1-17 在镇痛和炎症中起作用。 它在发炎组织中的生物转化可以产生具有不同生物活性的阿片类和非阿片类片段 .

皮质兴奋抑制平衡的调节

研究表明,强啡肽 A1-17 可能调节皮质区域兴奋和抑制之间的平衡,这对适当的认知功能至关重要,并且可能与神经疾病有关 .

作用机制

Target of Action

Dynorphin A, also known as Dynorphin A1-17, is an endogenous opioid peptide that primarily activates the κ-opioid receptor . This receptor is a G-protein-coupled receptor and is a prominent member of the opioid neuromodulatory system . Dynorphin A1–8, a truncated form of Dynorphin A, is an agonist at the mu-, kappa-, and delta-opioid receptors, with the highest binding affinity for the kappa-opioid receptor .

Mode of Action

Dynorphin A interacts with its targets, primarily the κ-opioid receptor, to modulate the pain response . Structures of Dynorphin A bound to the κ-opioid receptor have been reported . This interaction results in changes in cellular signaling and in vivo behavioral effects of κ-opioid receptor activation and inhibition .

Biochemical Pathways

The activation of the κ-opioid receptor by Dynorphin A affects various biochemical pathways. The κ-opioid receptor is part of the opioid neuromodulatory system, which plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors .

Pharmacokinetics

It is known that dynorphin a is stored in large dense-core vesicles that are considerably larger than vesicles storing neurotransmitters . These large dense-core vesicles require a more intense and prolonged stimulus to release their contents into the synaptic cleft .

Result of Action

The activation of the κ-opioid receptor by Dynorphin A results in modulation of the pain response . This can have various molecular and cellular effects, including changes in cellular signaling and in vivo behavioral effects .

Action Environment

The action, efficacy, and stability of Dynorphin A can be influenced by various environmental factors. For example, the presence of other neurotransmitters and the physiological state of the organism can affect the action of Dynorphin A

安全和危害

Dynorphin A (1-17) is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It may cause respiratory tract irritation and is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-FIXZTSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80448-90-4 | |

| Record name | Dynorphin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080448904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dynorphin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYNORPHIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M18T0TD14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。